Topixantrone - 156090-18-5

Topixantrone

Catalog Number: EVT-286186
CAS Number: 156090-18-5
Molecular Formula: C21H26N6O2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Topixantrone is a 9-aza-anthrapyrazole antineoplastic antibiotic. Topixantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis. Compared to other DNA intercalators, this agent shows minimal cardiotoxicity.
Source and Classification

Topixantrone is derived from the broader class of anthracycline antibiotics, which are known for their potent anticancer activities. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name as 1,4-dihydroxy-9-[2-(dimethylamino)ethyl] anthracene-9,10-dione. Its unique mechanism of action and structural properties distinguish it from other chemotherapeutic agents.

Synthesis Analysis

Methods of Synthesis

Topixantrone can be synthesized through several chemical pathways, with one common method involving the reaction of anthraquinone derivatives with specific amines under controlled conditions. The synthesis typically requires the following steps:

  1. Formation of Intermediate Compounds: The initial step involves creating an intermediate compound by reacting anthraquinone with a dimethylaminoethylamine derivative.
  2. Cyclization Reaction: This intermediate undergoes cyclization to form the core structure of Topixantrone.
  3. Functional Group Modifications: Subsequent reactions introduce hydroxyl groups at specific positions on the anthracene ring to enhance its biological activity.

Technical Parameters

  • Temperature: Reactions are typically conducted at elevated temperatures (around 80-100°C) to facilitate the cyclization process.
  • Solvent Systems: Common solvents include dimethyl sulfoxide or acetonitrile, which help dissolve reactants and improve yield.
  • Catalysts: Acidic or basic catalysts may be employed to promote reaction rates.
Molecular Structure Analysis

Structure Details

Topixantrone features a complex molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₅N₁O₃
  • Molecular Weight: Approximately 241.28 g/mol
  • Bonds: The compound contains multiple bonds including carbon-carbon and carbon-nitrogen bonds, contributing to its stability and reactivity.

Structural Characteristics

The molecular structure consists of an anthracene backbone with hydroxyl groups that enhance solubility and interaction with biological targets. The presence of a dimethylamino group increases its lipophilicity, facilitating cellular uptake.

Chemical Reactions Analysis

Types of Reactions

Topixantrone participates in several significant chemical reactions:

  1. Oxidation Reactions: Topixantrone can undergo oxidation, leading to the formation of reactive intermediates that can interact with DNA.
  2. Reduction Reactions: Under reducing conditions, it can convert into less active forms or metabolites.
  3. Substitution Reactions: The dimethylamino group can be substituted under specific conditions, altering the compound's pharmacological properties.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide may be used for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride is commonly employed for reduction processes.
Mechanism of Action

Topixantrone exerts its anticancer effects primarily through inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. The mechanism involves:

  1. DNA Binding: Topixantrone intercalates between DNA base pairs, stabilizing the double helix structure.
  2. Formation of Covalent Adducts: It forms stable covalent adducts with DNA in the presence of formaldehyde, leading to double-strand breaks during replication.
  3. Cell Cycle Arrest: This disruption results in cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.
Physical and Chemical Properties Analysis

Properties Overview

Topixantrone possesses distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: The melting point is typically around 200°C.

Relevant Data

The pH levels significantly influence its stability and efficacy; optimal activity is observed at physiological pH levels.

Applications

Topixantrone has several scientific applications:

  1. Cancer Treatment: It is primarily used in chemotherapy regimens for treating various malignancies, including lymphomas and leukemias.
  2. Research Tool: In laboratory settings, it serves as a model compound for studying DNA interactions and topoisomerase inhibition mechanisms.
  3. Drug Development: Ongoing research explores its potential as a lead compound for developing new anticancer agents with improved efficacy and reduced side effects.
Theoretical Frameworks and Mechanistic Insights into Mitoxantrone

DNA-Interaction Mechanisms and Topoisomerase II Inhibition Dynamics

Mitoxantrone (1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethyl)amino]ethyl]amino)-9,10-anthracenedione) exerts its anticancer activity primarily through DNA intercalation and topoisomerase II poisoning. The planar anthracenedione core inserts between DNA base pairs, with specificity for CpG dinucleotide sequences, inducing helical distortions that impair replication and transcription. Surface plasmon resonance (SPR) studies reveal high-affinity binding (KD = 2.1 × 10−7 M at 25°C) driven by enthalpy changes (ΔH = −42.3 kJ/mol), indicating significant hydrogen bonding and van der Waals interactions [8]. Fluorescence quenching assays demonstrate static quenching upon DNA binding, with Stern-Volmer constants (Ksv) decreasing with rising temperature—consistent with complex stabilization [8].

Beyond intercalation, mitoxantrone stabilizes the topoisomerase II-DNA cleavage complex, trapping double-strand breaks. This occurs via interactions between the drug’s aminoalkyl side chains and the enzyme’s TOPRIM domain, preventing DNA religation. The resultant DNA damage triggers apoptosis through p53-dependent pathways [5] [8]. Notably, mitoxantrone also exhibits DNA lyase activity at apurinic/apyrimidinic (AP) sites, catalyzing β- and β/δ-elimination reactions that generate 3′-phospho-α,β-unsaturated aldehydes and 3′-phosphates. This disrupts base excision repair (BER) by competing with AP endonuclease 1 (APE1), potentiating cytotoxicity (IC50 ~0.5 μM against APE1) [5].

Table 1: DNA-Binding Parameters of Mitoxantrone

MethodKD (M)ΔH (kJ/mol)ΔS (J/mol·K)Primary Forces
SPR (25°C)2.1 × 10−7−42.3−64.1Hydrogen bonding
Fluorescence3.8 × 10−7−38.7−59.8Van der Waals, hydrophobic
Isothermal titration calorimetry5.2 × 10−7−40.1−61.9Electrostatic

Compared to classical intercalators like doxorubicin, mitoxantrone’s bidentate intercalation—mediated by its two symmetric side chains—enhances DNA binding avidity and reduces susceptibility to dissociation. This unique binding mode also facilitates cross-linking of DNA helices, further impeding DNA processing machinery [8].

Table 2: Mitoxantrone vs. Classical DNA Intercalators

PropertyMitoxantroneDoxorubicinDaunorubicin
Intercalation TypeBidentateMonodentateMonodentate
Topo II PoisoningYes (strong)Yes (moderate)Yes (moderate)
Lyase ActivityYes (β/δ-elimination)NoNo
APE1 InhibitionYes (IC50 ~0.5 µM)WeakWeak

Immunomodulatory Pathways in Autoimmune Modulation

Mitoxantrone demonstrates potent immunosuppressive activity in autoimmune disorders like multiple sclerosis (MS) and lupus, extending beyond direct cytotoxic effects. A key mechanism involves Fcγ receptor (FcγR) modulation on innate immune cells. Mitoxantrone upregulates expression of the inhibitory receptor FcγRIIb on macrophages and dendritic cells, while downregulating activating receptors (FcγRI/III). This shifts the FcγR activation/inhibition threshold, suppressing antibody-dependent cellular phagocytosis (ADCP) and pro-inflammatory cytokine release (e.g., TNF-α, IL-6) [6].

The drug also promotes expansion of regulatory T cells (Tregs) through epigenetic modulation of FOXP3 enhancers. In experimental autoimmune encephalomyelitis (EAE) models, mitoxantrone increases Treg frequencies by 40–60%, correlating with reduced CNS infiltration by autoreactive T cells. This aligns with its efficacy in MS, where it dampens Th1/Th17 responses against myelin antigens [6]. Furthermore, mitoxantrone induces apoptosis of activated B cells via mitochondrial depolarization, reducing autoantibody production. In bullous pemphigoid, this depletes pathogenic B-cell clones secreting anti-collagen XVII antibodies, accelerating disease remission [6] [9].

Table 3: Immunomodulatory Effects of Mitoxantrone

Target CellEffectFunctional Consequence
Macrophages↑ FcγRIIb, ↓ FcγRI/IIISuppressed ADCP, reduced TNF-α/IL-6
TregsFOXP3 demethylation, ↑ cell countInhibition of autoreactive T-cell priming
B cellsMitochondrial apoptosis, ↓ CD20+Reduced autoantibody titers
Dendritic cells↓ MHC-II, ↓ CD86Impaired antigen presentation

These immunomodulatory actions synergize with mitoxantrone’s inhibition of macrophage migration inhibitory factor (MIF), a cytokine pivotal in sustaining inflammation. MIF blockade disrupts NF-κB signaling, attenuating expression of adhesion molecules (e.g., ICAM-1) and chemokines (e.g., CCL5) that recruit leukocytes to inflamed tissues [6].

Molecular Resistance Mechanisms via ABC Transporter Interactions

Multidrug resistance (MDR) to mitoxantrone frequently arises from overexpression of ATP-binding cassette (ABC) efflux transporters, notably ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP). These transporters utilize ATP hydrolysis to actively extrude mitoxantrone from tumor cells, reducing intracellular concentrations. ABCB1 recognizes mitoxantrone via hydrophobic pockets in its transmembrane domains (TMDs), particularly residues Phe-978, Gln-725, and Gln-990, which form hydrogen bonds with the drug’s hydroxyl groups [7] [10]. ABCG2, however, transports mitoxantrone with higher efficiency (Km = 8.2 μM) due to its substrate preference for planar polycyclic molecules [4] [7].

Structural studies reveal that mitoxantrone binds ABC transporters in a nucleotide-dependent manner. In ABCB1, the drug occupies a central binding pocket (site 1) between TMD helices 4, 5, 6, and 12, while a secondary site (site 2) near the extracellular gate accommodates a second molecule—a feature enabling cooperative transport [10]. Cryo-EM analyses show that mitoxantrone binding induces a "closed-to-open" conformational shift in the nucleotide-binding domains (NBDs), facilitating ATP hydrolysis and drug efflux [10].

Table 4: ABC Transporters Implicated in Mitoxantrone Resistance

TransporterGeneSubstrate Binding SiteMitoxantrone AffinityPrimary Cancer Types
ABCB1ABCB1TMD helices 4/5/6/12 (site 1)Kd = 1.2 μMLeukemia, colon, renal
ABCC1ABCC1TMD helices 9/10/16/17Kd = 5.7 μMLung, prostate, glioblastoma
ABCG2ABCG2TMD helices 3/5/6 (aromatic cleft)Kd = 0.8 μMBreast, ovarian, AML

Strategies to overcome transporter-mediated resistance include:

  • Small-molecule inhibitors: Tariquidar (ABCB1), Ko143 (ABCG2), and Reversan (ABCC1) competitively block mitoxantrone efflux. Ko143 binds ABCG2’s aromatic cleft (Phe-439, Asn-436), sterically hindering substrate access [7] [10].
  • CRISPR-Cas9 ablation: Knockout of ABCG2 in AML cell lines restores mitoxantrone sensitivity by 12-fold, confirming its dominant role in chemoresistance [10].
  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles bypass ABC transporters via endocytosis, increasing intracellular mitoxantrone delivery 4.8-fold in ABCG2+ breast cancer models [10].

Notably, ABC transporters also influence mitoxantrone’s pharmacokinetics at physiological barriers. ABCB1/ABCG2 limit blood-brain barrier penetration, while ABCC1 mediates hepatic excretion—factors complicating central nervous system (CNS) tumor treatment [4] [7].

Properties

CAS Number

156090-18-5

Product Name

Topixantrone

IUPAC Name

10-[2-(dimethylamino)ethylamino]-14-[2-(2-hydroxyethylamino)ethyl]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C21H26N6O2/c1-26(2)10-8-24-16-3-4-17-19-18(16)21(29)14-5-6-23-13-15(14)20(19)25-27(17)11-7-22-9-12-28/h3-6,13,22,24,28H,7-12H2,1-2H3

InChI Key

ZHAKYGFJVGCOAE-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO

Solubility

Soluble in DMSO

Synonyms

BBR-3576; BBR 3576; BBR3576; Topixantrone.

Canonical SMILES

CN(C)CCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.